Hydroxy Brimonidine Trifluoroacetic Acid Salt is a chemical compound derived from Brimonidine, primarily recognized for its potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 424.17 g/mol. This compound is classified as a salt formed from the reaction of Hydroxy Brimonidine and trifluoroacetic acid, which enhances its solubility and stability in various applications .
The synthesis of Hydroxy Brimonidine Trifluoroacetic Acid Salt typically involves the reaction between Hydroxy Brimonidine and trifluoroacetic acid. This process requires precise control over reaction conditions, including temperature and pH, to ensure successful formation of the salt. Common methods include:
The reaction generally proceeds under mild acidic conditions, and the purification of the resulting salt can involve crystallization or chromatography techniques to isolate the desired product from unreacted materials or by-products.
Hydroxy Brimonidine Trifluoroacetic Acid Salt features a complex molecular structure that includes a brominated quinoxaline moiety, an aminoethyl group, and a trifluoroacetate component. The presence of bromine in its structure contributes to its unique pharmacological properties.
Hydroxy Brimonidine Trifluoroacetic Acid Salt can participate in various chemical reactions, including:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry.
Hydroxy Brimonidine Trifluoroacetic Acid Salt acts primarily through its interaction with alpha-2 adrenergic receptors. The mechanism involves:
The pharmacokinetics indicate that Hydroxy Brimonidine Trifluoroacetic Acid Salt has a half-life of approximately three hours and is primarily excreted through urine.
Hydroxy Brimonidine Trifluoroacetic Acid Salt has several scientific uses:
This compound represents an important area of research within pharmacology and medicinal chemistry, particularly for developing new therapeutic agents targeting ocular conditions.
Hydroxy brimonidine trifluoroacetic acid salt is a quinoxaline derivative with the molecular formula C₁₁H₁₂BrN₅O·C₂HF₃O₂, corresponding to a molecular weight of 424.17 g/mol. This salt form results from the protonation of the brimonidine derivative's primary amino group by trifluoroacetic acid (TFA), forming a stable crystalline complex. The TFA counterion enhances solubility in polar solvents (e.g., water, methanol), which is critical for analytical applications such as HPLC reference standards. Elemental analysis confirms a 1:1 stoichiometry between the hydroxy brimonidine cation and the TFA anion, with bromine (Br) and fluorine (F) serving as key elemental markers for purity assessment [3] [4] [7].
Table 1: Compositional Data
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂BrN₅O·C₂HF₃O₂ |
Molecular Weight | 424.17 g/mol |
CAS Number (Salt) | 1391054-10-6 |
CAS Number (Free Base) | 1216379-05-3 |
Salt Stoichiometry | 1:1 (Cation: TFA anion) |
Key Elemental Markers | Br (18.83%), F (13.43%) |
NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR analyses provide complete atom-specific assignments for hydroxy brimonidine TFA salt. Key features include:
X-ray Crystallography: Though crystallographic data for this specific salt is limited in the search results, analogous TFA salts exhibit characteristic ionic bonding between the protonated amino group and the carboxylate of TFA. The crystal lattice typically features hydrogen-bonded networks involving the urea moiety and TFA, enhancing stability [6].
Mass Spectrometry: Negative-mode electrospray ionization (ESI-MS) detects the [M + 2TFA]⁻ cluster (m/z 570.1), a signature of quaternary ammonium-TFA adducts. Collision-induced dissociation (CID) yields the [2TFA + H]⁻ fragment (m/z 226.9), confirming salt integrity [5].
The free base (C₁₁H₁₂BrN₅O, MW 310.2 g/mol) and TFA salt differ markedly in physicochemical properties:
Table 2: Free Base vs. TFA Salt
Property | Free Base | TFA Salt |
---|---|---|
Solubility | Low in water; soluble in DMSO | High in water and polar solvents |
Stability | Prone to oxidation | Enhanced crystallinity; reduced degradation |
Analytical Utility | Limited use in reverse-phase HPLC | Ideal for HPLC/QC as a sharp-peak reference |
Bioactivity | Not reported | Retains parent molecule's activity |
The salt formation process replaces labile protons with the non-nucleophilic TFA anion, minimizing oxidation side reactions. This is critical for pharmaceutical quality control (QC), where the salt serves as a certified reference material for impurity profiling (e.g., Brimonidine EP Impurity G) [3] [7]. Industrial-scale production favors TFA salts due to simplified purification during synthesis, though chloride or acetate salts may offer lower toxicity in final drug formulations [2].
Hydroxy brimonidine TFA salt adheres to IUPAC and pharmacopeial naming rules:
Table 3: Nomenclature Synonyms
Identifier | Name |
---|---|
IUPAC | 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea trifluoroacetate |
EP Designation | Brimonidine EP Impurity G |
Common Abbreviation | Hydroxy Brimonidine TFA Salt |
SMILES | O=C(NC1=CC=C2N=CC=NC2=C1Br)NCCN.O=C(O)C(F)(F)F |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0